4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has gained attention in scientific research due to its potential for use in the development of new drugs.
Mechanism of Action
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. Specifically, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), the reduction of inflammation, and the protection of neurons from damage. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing new synthesis methods to increase the yield and purity of 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide, as well as improving its solubility in aqueous solutions.
Synthesis Methods
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide can be synthesized using a multistep process involving the reaction of 4-bromoaniline with 2,5-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with cyanamide and subsequent hydrolysis. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
Scientific Research Applications
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Other research has focused on the use of 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O2/c15-9-3-1-8(2-4-9)13(18)19-21-14(20)11-7-10(16)5-6-12(11)17/h1-7H,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBMOQZMOYNCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.